2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
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Overview
Description
2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Mechanism of Action
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in spindle checkpoint function, chromosome alignment, and maintenance of chromosomal stability, which is critical for proper cell division .
Mode of Action
The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK, leading to the disruption of the normal cell cycle .
Biochemical Pathways
The compound’s action on TTK affects the spindle assembly checkpoint (SAC) pathway. The SAC pathway ensures that all chromosomes are correctly attached to the spindle apparatus before anaphase onset. By inhibiting TTK, the compound disrupts this pathway, leading to errors in chromosome segregation .
Pharmacokinetics
The compound demonstrates good oral pharmacokinetic properties. It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach effective concentrations in the body.
Result of Action
The compound’s action results in the suppression of proliferation of a panel of human cancer cell lines . This is due to the induced chromosome missegregation and aneuploidy, which can lead to cell death or prevent the cells from dividing .
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in a three-component reaction involving sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil .
Cellular Effects
It has been found to exhibit strong binding affinity with a Kd value of 0.15 nM . It also potently inhibited the kinase activity of Threonine Tyrosine Kinase (TTK) with an IC50 value of 23 nM, induced chromosome missegregation and aneuploidy, and suppressed proliferation of a panel of human cancer cell lines with low μM IC50 values .
Molecular Mechanism
The molecular mechanism of action of 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone involves its interaction with Threonine Tyrosine Kinase (TTK). It exhibits strong binding affinity and inhibits the kinase activity of TTK .
Dosage Effects in Animal Models
In animal models, this compound demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .
Preparation Methods
The synthesis of 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyridine derivative with a pyrimidine derivative, followed by bromination and subsequent functional group transformations . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an inhibitor of specific enzymes or receptors.
Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- Thieno[2,3-d]pyrimidin-4(3H)-ones These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone lies in its specific substitution pattern and the resulting biological properties .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-13-3-1-11(2-4-13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBNKNSKGJJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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